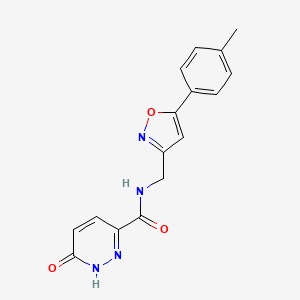
N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide is a complex organic compound featuring a pyrazole ring, a tetrahydropyran moiety, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydropyran moiety.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Group Addition: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the tetrahydropyran moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution might involve reagents like sodium methoxide.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated products.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide could be explored for its potential as a therapeutic agent. Its sulfonamide group is a common feature in many drugs, suggesting possible antibacterial or anti-inflammatory properties.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide would depend on its specific target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s activity. The pyrazole ring may interact with specific receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide: This compound is unique due to its combination of a pyrazole ring, a tetrahydropyran moiety, and a sulfonamide group.
N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)butyramide: Similar structure but with a butyramide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs.
特性
IUPAC Name |
N-[4-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-13(22)19-15-2-4-17(5-3-15)26(23,24)20-16-10-18-21(12-16)11-14-6-8-25-9-7-14/h2-5,10,12,14,20H,6-9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNBJBZZIXYTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(2,5-difluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2928152.png)
![2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2928155.png)


![3-(3-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2928161.png)






![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2928170.png)
